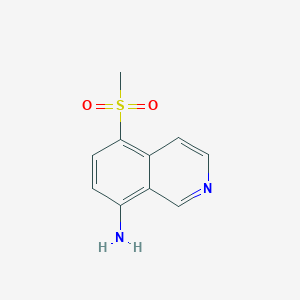

5-Methanesulfonylisoquinolin-8-amine

CAS No.: 1156940-49-6

Cat. No.: VC6856703

Molecular Formula: C10H10N2O2S

Molecular Weight: 222.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156940-49-6 |

|---|---|

| Molecular Formula | C10H10N2O2S |

| Molecular Weight | 222.26 |

| IUPAC Name | 5-methylsulfonylisoquinolin-8-amine |

| Standard InChI | InChI=1S/C10H10N2O2S/c1-15(13,14)10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,11H2,1H3 |

| Standard InChI Key | ZPNMKLWPPTUHIF-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=C2C=CN=CC2=C(C=C1)N |

Introduction

Structural Characteristics and Nomenclature

Isoquinoline derivatives are characterized by a benzene ring fused to a pyridine ring, with substitution patterns dictating their physicochemical and functional profiles. In 5-methanesulfonylisoquinolin-8-amine, the methanesulfonyl (-SO₂CH₃) group at position 5 and the primary amine (-NH₂) at position 8 introduce distinct electronic and steric effects. The methanesulfonyl moiety is a strong electron-withdrawing group, which polarizes the aromatic system and enhances solubility in polar solvents . Comparatively, the amine group at position 8 may participate in hydrogen bonding, as seen in 6-methoxyisoquinolin-1-amine (QC-9610), which exhibits enhanced binding affinity to biological targets2.

Substituent Effects on Aromatic Systems

Methanesulfonyl substituents are known to stabilize negative charges through resonance, as demonstrated in 2-methanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one (SH-6997), where the sulfonyl group increases oxidative stability . Similarly, the amine group in 7-methoxyisoquinolin-8-amine (QK-5775) facilitates protonation at physiological pH, a property critical for pharmacokinetics . For 5-methanesulfonylisoquinolin-8-amine, these combined substituents likely create a zwitterionic structure under neutral conditions, balancing solubility and membrane permeability.

Synthetic Approaches and Precursors

While no direct synthesis of 5-methanesulfonylisoquinolin-8-amine is documented, retrosynthetic analysis suggests feasible routes using established methodologies for analogous compounds.

Friedländer Synthesis and Modifications

The Friedländer quinoline synthesis, adapted for isoquinolines, could construct the core scaffold. For example, 6-methoxyisoquinoline (HC-6022) is synthesized via cyclization of β-arylethylamines with ketones . Introducing the methanesulfonyl group may involve post-cyclization sulfonation, as seen in 2-methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline (OT-4449), where chlorosulfonic acid is used under controlled conditions .

Functionalization at Position 8

Amination at position 8 could employ Ullmann coupling or Buchwald-Hartwig amination, strategies used to synthesize 6-methoxyisoquinolin-1-amine (QC-9610)2. Protecting group strategies, such as tert-butoxycarbonyl (Boc) for amines, would prevent undesired side reactions during sulfonation.

Physicochemical Properties and Stability

The following table extrapolates properties of 5-methanesulfonylisoquinolin-8-amine using data from analogous compounds:

Challenges and Future Directions

The absence of direct studies on 5-methanesulfonylisoquinolin-8-amine underscores the need for targeted synthesis and characterization. Key priorities include:

-

Synthetic Optimization: Developing regioselective amination and sulfonation protocols.

-

ADMET Profiling: Assessing absorption, distribution, and toxicity using in silico models.

-

Target Identification: Screening against kinase and GPCR libraries to identify lead applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume